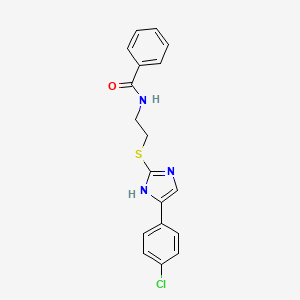

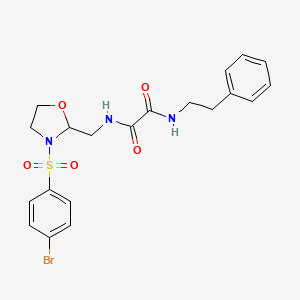

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically active compounds . The compound also has a benzamide moiety, which is a common feature in various pharmaceutical drugs .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring and the benzamide moiety can participate in various chemical reactions. For example, imidazole rings can act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an imidazole ring might contribute to the compound’s basicity .Applications De Recherche Scientifique

Antiviral Activity

This compound has shown potential in the field of antiviral research. Derivatives of the thiadiazole sulfonamides, which share a similar structure, have been reported to possess anti-tobacco mosaic virus activity. This suggests that our compound of interest could be explored for its efficacy against various viral pathogens, potentially contributing to the development of new antiviral drugs .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Given the structural similarity, “N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” could be investigated for its effectiveness against bacterial strains, which might lead to new treatments for bacterial infections .

Anticancer Properties

Compounds with a thiazole moiety have been studied for their anticancer activities. There is a possibility that our compound could exhibit cytotoxic effects on cancer cell lines, providing a starting point for the development of novel anticancer therapies .

Antifungal Applications

The thiazole ring is a common feature in many antifungal agents. Research into the antifungal properties of “N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” could lead to the creation of new antifungal medications, especially for drug-resistant strains .

Anti-inflammatory and Analgesic Effects

Thiazoles are also associated with anti-inflammatory and analgesic activities. This compound could be explored for its potential to reduce inflammation and pain, which might be beneficial in treating chronic inflammatory diseases .

Neuroprotective Applications

Given the presence of thiazole in Vitamin B1 and its role in neurological functions, there is a potential for “N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” to have neuroprotective effects. This could be significant in the treatment of neurodegenerative diseases .

Agricultural Uses

The structural analogs of this compound have been used in agriculture for their herbicidal properties. Exploring the agricultural applications of this compound could lead to the development of new herbicides or growth regulators .

Chemical Research and Development

Lastly, the compound could serve as a key intermediate in the synthesis of various chemical entities. Its role in the development of new chemical reactions or as a building block for more complex molecules could be invaluable for chemical research .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-15-8-6-13(7-9-15)16-12-21-18(22-16)24-11-10-20-17(23)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDORSBIYZNWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)

![2-(4-fluorobenzamido)-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2558368.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)

![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)

![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)